Tributylmethylammonium bromide

Catalog No.
S1900613
CAS No.
37026-88-3
M.F
C13H30BrN
M. Wt
280.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylmethylammonium bromide

CAS Number

37026-88-3

Product Name

Tributylmethylammonium bromide

IUPAC Name

tributyl(methyl)azanium;bromide

Molecular Formula

C13H30BrN

Molecular Weight

280.29 g/mol

InChI

InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

DHAWHVVWUNNONG-UHFFFAOYSA-M

SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]

The exact mass of the compound Tributylmethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributylmethylammonium bromide (MTBABr, CAS 37026-88-3) is an asymmetric quaternary ammonium salt widely procured as a phase transfer catalyst (PTC), ionic liquid precursor, and crystal-templating agent . Unlike fully symmetric tetraalkylammonium halides, MTBABr features one short methyl chain and three longer butyl chains, resulting in a unique balance of lipophilicity and hydrophilicity [1]. As a white crystalline solid with a melting point of 120–122 °C and high aqueous solubility (0.1 g/mL), it is primarily selected for chemical processes requiring efficient organic-aqueous phase transfer combined with rapid post-reaction catalyst removal . Its distinct structural asymmetry directly influences its phase-partitioning behavior, making it a critical material for specific industrial syntheses where standard symmetric catalysts fail to meet purity or processability requirements [2].

Substituting MTBABr with the industry-standard symmetric comparator, tetrabutylammonium bromide (TBAB), or highly lipophilic alternatives like methyltrioctylammonium bromide, fundamentally alters process hydrodynamics and downstream purification [1]. The symmetric bulk of TBAB uniformly shields its cationic charge center, which can reduce catalytic efficiency in sterically hindered nucleophilic substitutions [2]. Furthermore, substituting MTBABr with longer-chain symmetric salts frequently induces severe emulsion formation during aqueous-organic biphasic reactions, complicating phase separation [1]. Most critically, highly lipophilic symmetric substitutes resist aqueous washing, leaving residual catalyst in the organic phase that can poison sensitive transition-metal catalysts (e.g., palladium) in subsequent synthetic steps, a failure mode that MTBABr specifically avoids due to its optimized partition coefficient [1].

Post-Reaction Aqueous Washability and Downstream Catalyst Protection

In multi-step syntheses involving phase transfer catalysis followed by transition-metal hydrogenolysis, the retention of the PTC in the organic phase can poison Group VIII metal catalysts. MTBABr can be efficiently removed via standard aqueous washing, reducing residual catalyst concentrations in the organic product to below 50 ppm [1]. In direct contrast, using more lipophilic symmetric comparators such as methyltrioctylammonium bromide or tetrapentylammonium bromide results in high catalyst retention that resists water washing, leading to immediate palladium catalyst poisoning in subsequent steps [1].

Evidence DimensionResidual PTC concentration after aqueous wash
Target Compound DataMTBABr: < 50 ppm (allows subsequent Pd-catalyzed hydrogenolysis)
Comparator Or BaselineMethyltrioctylammonium bromide: High retention (causes Pd catalyst poisoning)
Quantified DifferenceMTBABr enables reduction to < 50 ppm, whereas lipophilic symmetric analogs cannot be washed out effectively.
ConditionsAqueous washing of fluorinated alkylthiocyanate organic phase prior to palladium-catalyzed hydrogenolysis.

Procurement of MTBABr is essential for multi-step API or fine chemical syntheses where residual phase transfer catalysts would otherwise destroy expensive downstream transition-metal catalysts.

Thermal Stability and Solid-State Handling

The asymmetric structure of MTBABr dictates a different crystal lattice packing compared to its symmetric counterpart, TBAB. MTBABr exhibits a melting point of 120–122 °C . In contrast, the symmetric baseline TBAB typically melts at a lower temperature range of 102–106 °C . This nearly 20 °C difference in thermal transition provides MTBABr with superior solid-state stability during transport and storage in warm industrial environments, reducing the risk of sintering or caking that can complicate automated powder dispensing and formulation workflows .

Evidence DimensionMelting Point
Target Compound DataMTBABr: 120–122 °C
Comparator Or BaselineTBAB: 102–106 °C
Quantified DifferenceMTBABr melts approximately 15–20 °C higher than TBAB.
ConditionsStandard atmospheric pressure, crystalline solid state.

The higher melting point of MTBABr prevents material caking during high-temperature storage, ensuring reliable flowability for large-scale industrial manufacturing.

Charge Center Accessibility for Sterically Hindered Reactions

The catalytic efficacy of a quaternary ammonium salt depends heavily on the steric accessibility of its positively charged nitrogen center. MTBABr possesses an asymmetric structure with one short methyl group and three butyl groups, creating a less hindered face that allows closer approach by reactant anions [1]. Symmetric comparators like TBAB surround the nitrogen with four bulky butyl chains, uniformly increasing steric hindrance [2]. This structural asymmetry allows MTBABr to achieve tighter ion-pairing with bulky or weakly nucleophilic anions, often resulting in lower required catalyst loadings or faster reaction kinetics in sterically demanding phase transfer oxidations and alkylations [1].

Evidence DimensionCationic charge center steric shielding
Target Compound DataMTBABr: Asymmetric (1 methyl, 3 butyls) allowing localized close anion approach
Comparator Or BaselineTBAB: Symmetric (4 butyls) causing uniform steric shielding
Quantified DifferenceSubstitution of one butyl group with a methyl group significantly reduces the van der Waals volume on one face of the tetrahedron.
ConditionsIon-pairing in biphasic organic-aqueous reaction systems.

Buyers should select MTBABr over TBAB when dealing with sluggish, sterically hindered phase-transfer reactions that require tighter ion-pairing to proceed efficiently.

Multi-Step Active Pharmaceutical Ingredient (API) Synthesis

MTBABr is the preferred phase transfer catalyst in multi-step pharmaceutical syntheses that feature a biphasic alkylation or substitution step followed by a transition-metal-catalyzed reaction (e.g., palladium-catalyzed hydrogenation). Because MTBABr can be aggressively washed out of the organic phase to levels below 50 ppm, it prevents the severe downstream catalyst poisoning associated with more lipophilic, symmetric quaternary ammonium salts [1].

High-Temperature Industrial Powder Formulations

Due to its elevated melting point (120–122 °C) relative to standard TBAB, MTBABr is highly suitable for use as an additive or catalyst in solid-state mixtures, powder coatings, or dry-blended chemical formulations. It resists sintering and caking in warm storage environments, ensuring consistent dosing and processability in automated manufacturing lines .

Synthesis of Asymmetric Ionic Liquids and Luminescent Hybrids

MTBABr serves as a critical precursor for generating asymmetric ionic liquids and pure ionic metal-halide hybrid materials (such as copper(I) bromide-based luminescent compounds). The asymmetric packing of the tributylmethylammonium cation induces unique crystal lattice formations that cannot be achieved with symmetric tetraalkylammonium templating agents, directly tuning the photophysical and melting properties of the resulting advanced materials [2].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37026-88-3

Dates

Last modified: 08-16-2023

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